N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide
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Description
N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide is a useful research compound. Its molecular formula is C23H21F2N5O3S and its molecular weight is 485.51. The purity is usually 95%.
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Scientific Research Applications
1. Enantioselective Production in Pharmaceutical Compounds
Research has shown that similar compounds to N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide are used in the enantioselective production of pharmaceutical compounds. For instance, Pseudomonas pseudoalcaligenes was found to effectively bioreduce a closely related triazolopyrazine compound to a chiral intermediate of the anti-diabetic drug Sitagliptin (Wei Yanchan et al., 2016).
2. Antimicrobial Activity
Compounds with structural similarities to this compound have been investigated for their antimicrobial properties. A study synthesized and characterized a series of compounds including 6-2-methoxy-5-[4-methoxy-3-(3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazol-6-yl)benzyl]phenyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, showing potent inhibitory activity against various bacteria (C. S. Reddy et al., 2013).
3. Herbicidal Applications
Similar compounds have also been explored for their herbicidal activity. One study prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity on a broad spectrum of vegetation at low application rates (M. Moran, 2003).
4. Inhibitors in Diabetes Treatment
The compound also shows relevance in the treatment of type 2 diabetes. A related compound, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, was evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV), showing potential as a treatment for type 2 diabetes (Dooseop Kim et al., 2005).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N5O3S/c1-3-19(21(31)26-18-13-14(24)5-10-17(18)25)34-23-28-27-20-22(32)29(11-12-30(20)23)15-6-8-16(9-7-15)33-4-2/h5-13,19H,3-4H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZVUZVNRNUVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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